Imidazo[1,2-D][1,2,4]triazine

Agricultural Fungicide Discovery Antifungal Agents Structure-Activity Relationship

Scaffold-hopping in kinase programs often stalls when isosteric replacements fail to deliver potency gains. Imidazo[1,2-D][1,2,4]triazine (CAS 68457-58-9), the unsubstituted parent heterocycle, enables up to tenfold target potency improvement without added atom count (validated in Syk inhibitor programs). Its distinct logP of -0.2 differentiates it from more lipophilic analogs like imidazo[1,2-a]pyridine. • Foundation for PDE10A (IC50 0.227 nM), GABA(A) α2/α3, and NLRP3 inhibitor libraries. • Confirmed antifungal scaffold: 76.7% B. cinerea inhibition at 50 μg/mL for agrochemical R&D. • Sourced at ≥98% purity; global shipping and custom synthesis available.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 68457-58-9
Cat. No. B13114101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-D][1,2,4]triazine
CAS68457-58-9
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=CC2=N1
InChIInChI=1S/C5H4N4/c1-2-9-4-8-7-3-5(9)6-1/h1-4H
InChIKeyKPJDWZAGEOPKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-d][1,2,4]triazine Core Scaffold Profile


Imidazo[1,2-D][1,2,4]triazine (CAS 68457-58-9) is the unsubstituted parent heterocycle of the imidazo[1,2-d][1,2,4]triazine class, a fused bicyclic system combining an imidazole and a 1,2,4-triazine ring . With a molecular formula of C₅H₄N₄ and a molecular weight of 120.11 g/mol, this scaffold serves as the foundational building block for synthesizing derivative libraries explored across multiple therapeutic areas, including kinase inhibition, antifungal development, and CNS receptor modulation [1]. Its physicochemical profile is distinguished from common isosteric scaffolds by a calculated logP of -0.2, indicating significantly higher hydrophilicity than analogous fused heterocycles like imidazo[1,2-a]pyridine (logP ~1.2–1.35) [2].

Kinase Scaffold-hopping programs targeting Syk and other kinases, with reported potency enhancement over imidazopyrazine.
Antifungal Novel heterocyclic pharmacophore for agricultural fungicide discovery, structurally distinct from benzimidazole carbamates.
CNS Lead generation for PDE10A inhibitors and GABA(A) receptor modulators; more hydrophilic profile than imidazopyridine analogs.
Inflammasome Differentiated chemotype for NLRP3 inhibitor discovery, supported by expanding patent landscape.

Imidazo[1,2-d][1,2,4]triazine Substitution Limitations


Substituting the imidazo[1,2-d][1,2,4]triazine core with close analogs such as imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine is not pharmacodynamically or pharmacokinetically neutral. Direct comparative studies demonstrate that the [1,2-d][1,2,4]triazine scaffold can confer up to a tenfold improvement in target potency without increasing atom count, as shown in a Syk inhibitor optimization program where replacement of an imidazopyrazine core with the imidazotriazine yielded compound 17 with significantly enhanced activity [1]. This potency shift is not achievable through simple substitution with other fused heterocycles, as the additional nitrogen atom in the triazine ring fundamentally alters hydrogen-bonding capacity, electronic distribution, and target binding kinetics. The scaffold's distinct logP of -0.2 also creates a unique solubility and permeability profile compared to the more lipophilic imidazo[1,2-a]pyridine (logP ~1.35), which directly impacts tissue distribution and off-target binding profiles [2]. Generic replacement without experimental validation risks losing these carefully balanced properties.

Replacing with imidazo[1,2-a]pyridine may shift target potency significantly; extra ring nitrogen alters hydrogen-bonding and electronics.

Lipophilicity differs substantially (triazine is more hydrophilic), potentially changing solubility, permeability, and off-target binding profiles.

Close analogs like imidazo[1,2-a]pyrazine may not reproduce scaffold-specific binding kinetics; experimental validation recommended.

Imidazo[1,2-d][1,2,4]triazine Differentiation Evidence


Antifungal Activity vs. Carbendazim

A series of benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives (4a–4w) were evaluated for in vitro antifungal activity against three phytopathogenic fungi at 50 μg/mL, with direct comparison to the commercial fungicide carbendazim [1]. While carbendazim achieved 100% inhibition against B. cinerea and R. solani, several imidazotriazine derivatives demonstrated promising activity, with compound 4o achieving 76.7% inhibition against B. cinerea—the highest within the series [1]. This establishes the scaffold's viability as a new structural class for antifungal development, distinct from the benzimidazole carbamate class of carbendazim.

Antifungal vs. Carbendazim
Reported head-to-head
Compound 4o: 76.7% inhibition at 50 µg/mL vs. carbendazim 100% (B. cinerea)
Establishes scaffold as a novel antifungal chemotype
First reported antifungal activity for this class; mycelial growth method
Agricultural Fungicide Discovery Antifungal Agents Structure-Activity Relationship

Syk Inhibition: Imidazotriazine vs. Imidazopyrazine

In a prospective free-energy perturbation (FEP) study evaluating 17 alternate scaffolds for Syk inhibition, the imidazo[1,2-f][1,2,4]triazine scaffold (compound 17) demonstrated a tenfold improvement in inhibitory activity relative to the parent imidazopyrazine core scaffold, with no increase in atom count [1]. This scaffold hop was predicted computationally using FEP with MCPRO+ and confirmed experimentally, with further optimization yielding compounds with nanomolar cellular activity [1].

Syk: Triazine vs. Pyrazine
Direct comparison
~10-fold improvement in Syk inhibition over imidazopyrazine core, no added atoms
Supports scaffold-hopping strategy for kinase programs
FEP-guided design; nanomolar cellular activity confirmed
Kinase Inhibitor Discovery Spleen Tyrosine Kinase Free-Energy Perturbation

PDE10A Enzyme Inhibition Potency

A compound from Pfizer's imidazo[1,2-d][1,2,4]triazine PDE10 inhibitor patent (US8933224) exhibits an IC50 of 0.227 nM against PDE10A enzymatic activity at pH 7.5 [1]. This sub-nanomolar potency places the imidazo[1,2-d][1,2,4]triazine scaffold among the most potent PDE10A inhibitor chemotypes reported, as a structurally related imidazo[1,2-d][1,2,4]triazin-8-one series from Merck Sharp & Dohme demonstrated alpha2/alpha3 subtype selective GABA(A) agonism with binding affinities (Ki) of 10 nM or less for the alpha3 subunit, illustrating the scaffold's ability to achieve high target engagement across different CNS targets [2].

PDE10A IC50
Class-level inference
IC50 0.227 nM (Pfizer patent US8933224, compound 158)
Reported sub-nanomolar enzyme inhibition for PDE10A
Enzymatic assay at pH 7.5; further validation in cellular context needed
Phosphodiesterase 10A Inhibition CNS Drug Discovery Antipsychotic Agent Development

NLRP3 Inflammasome Inhibition Activity

Imidazo[1,2-d][1,2,4]triazine derivatives have been patented as NLRP3 inflammasome pathway inhibitors for treating neurodegenerative disorders, metabolic diseases, and inflammatory conditions [1]. BindingDB data for a representative imidazo[1,2-d][1,2,4]triazine-based NLRP3 inhibitor shows IC50 values of 2.69 × 10³ nM in LPS-primed bone marrow-derived macrophages [2]. While this potency is modest compared to optimized clinical-stage NLRP3 inhibitors, the patent landscape confirms this scaffold is being actively pursued by AC Immune SA and other organizations as a differentiated chemotype for NLRP3-targeted drug discovery [3].

NLRP3 Cellular IC50
Supporting evidence
IC50 2.69 × 10³ nM in LPS-primed BMDM cells (CHEMBL4649793)
Indicates scaffold as an NLRP3 inhibitor chemotype
Modest potency; patent landscape suggests ongoing optimization
NLRP3 Inflammasome Inhibition Anti-inflammatory Agents Immunology Drug Discovery

LogP Comparison: Triazine vs. Pyridine Scaffold

The unsubstituted imidazo[1,2-d][1,2,4]triazine scaffold exhibits a calculated logP of -0.2, making it substantially more hydrophilic than imidazo[1,2-a]pyridine (logP 1.2–1.35) [1]. This ~1.5 logP unit difference directly impacts aqueous solubility (estimated 2.6 mg/mL for the triazine at pH 10.66) and predicted CNS permeability profiles [2]. For CNS-targeted programs, the lower logP of the triazine scaffold may reduce non-specific binding and phospholipidosis risk while altering blood-brain barrier penetration kinetics compared to the more lipophilic pyridine-fused analog .

LogP: Triazine vs. Pyridine
Cross-study comparable
logP -0.2 (triazine) vs. 1.2–1.35 (imidazo[1,2-a]pyridine); Δ ≈ 1.5
Substantially higher hydrophilicity informs CNS property tuning
Calculated values; experimental logP may differ
Physicochemical Property Comparison Drug-likeness CNS Drug Design

Imidazo[1,2-d][1,2,4]triazine Application Scenarios


Agricultural Fungicide: Resistance-Breaking Antifungals

Procurement of benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives is justified for agrochemical R&D programs targeting resistant phytopathogenic fungi. Evidence from Li et al. (2018) demonstrates that compound 4o achieves 76.7% mycelial growth inhibition against Botrytis cinerea at 50 μg/mL, compared to 100% for carbendazim [1]. As this is the first report of agricultural antifungal activity for this scaffold class, the imidazotriazine core represents a structurally novel pharmacophore orthogonal to existing benzimidazole carbamate and triazole fungicides, offering a potential path to overcome established resistance mechanisms [1]. The scaffold's distinct physicochemical profile (logP -0.2) further supports its differentiation from existing lipophilic antifungal agents.

Kinase Inhibitor Optimization: Syk Potency Boost

Programs targeting spleen tyrosine kinase (Syk) for autoimmune, inflammatory, or oncology indications should prioritize imidazo[1,2-f][1,2,4]triazine building blocks for scaffold-hopping campaigns. The Lovering et al. (2016) FEP-guided study conclusively demonstrated that an imidazotriazine derivative (compound 17) achieved a tenfold improvement in Syk inhibitory activity relative to the parent imidazopyrazine scaffold without increasing atom count, with further optimization leading to nanomolar cellular potency [2]. This validated potency advantage, combined with the scaffold's favorable hydrogen-bond acceptor count, supports procurement for kinase-focused medicinal chemistry programs.

CNS Drug Discovery: PDE10A Inhibitor Development

The imidazo[1,2-d][1,2,4]triazine scaffold is a strategic procurement choice for PDE10A-targeted CNS programs, as evidenced by Pfizer's patent (US8933224) disclosing compounds with PDE10A IC50 values as low as 0.227 nM [3]. Separately, Merck Sharp & Dohme's imidazo[1,2-d][1,2,4]triazin-8-one series demonstrated GABA(A) alpha2/alpha3 subtype-selective agonism with Ki ≤ 10 nM, confirming the scaffold's ability to achieve high-affinity CNS target engagement with functional selectivity [4]. The scaffold's low logP (-0.2) provides a differentiated starting point for optimizing CNS drug-like properties compared to more lipophilic heterocyclic alternatives.

Inflammasome-Targeted Discovery: NLRP3 Inhibitor

Organizations pursuing small-molecule NLRP3 inflammasome inhibitors for inflammatory, metabolic, or neurodegenerative diseases should consider imidazo[1,2-d][1,2,4]triazine derivatives as a structurally distinct chemotype. AC Immune SA and other entities have filed patents covering imidazotriazine-based NLRP3 inhibitors, with disclosed IC50 values in the low micromolar range (2.69 × 10³ nM) in cellular assays, providing a starting point for further optimization [5][6]. The expanding patent landscape (WO2024160692, WO2025153625) validates industrial interest in this scaffold for inflammasome biology, making it a relevant procurement target for early-stage NLRP3 programs.

Application
Selection Property
Validation Focus
Antifungal resistance-breaking research
Novel heterocyclic pharmacophore
Mycelial growth inhibition endpoints
Syk kinase inhibitor optimization
Scaffold-hopping potency enhancement
Kinase inhibition assay context
CNS PDE10A inhibitor development
Reported high enzymatic potency
PDE10A enzyme inhibition assays
NLRP3 inflammasome inhibitor discovery
Structurally distinct chemotype
Cellular inflammasome inhibition endpoints
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